BenchChemオンラインストアへようこそ!

MC2392

HDAC inhibition histone acetylation cancer epigenetics

MC2392 is a rationally designed hybrid molecule that covalently links the all-trans retinoic acid (ATRA) pharmacophore to a 2-aminoanilide tail derived from the class I HDAC inhibitor MS-275 (Entinostat). Unlike conventional HDAC inhibitors that broadly target multiple HDAC-containing complexes across the genome, MC2392 was engineered to exploit the close physical proximity of retinoid- and HDAC-binding proteins within the PML-RARα repressive complex characteristic of acute promyelocytic leukemia (APL).

Molecular Formula C26H34N2O
Molecular Weight 390.56096
Cat. No. B1191798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC2392
SynonymsMC-2392;  MC2392;  MC 2392.; (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide
Molecular FormulaC26H34N2O
Molecular Weight390.56096
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

MC2392 Compound Overview: Hybrid Retinoid-HDAC Inhibitor for Context-Selective AML Research


MC2392 is a rationally designed hybrid molecule that covalently links the all-trans retinoic acid (ATRA) pharmacophore to a 2-aminoanilide tail derived from the class I HDAC inhibitor MS-275 (Entinostat) [1]. Unlike conventional HDAC inhibitors that broadly target multiple HDAC-containing complexes across the genome, MC2392 was engineered to exploit the close physical proximity of retinoid- and HDAC-binding proteins within the PML-RARα repressive complex characteristic of acute promyelocytic leukemia (APL) [1]. This compound exhibits a unique context-dependent mechanism: it acts as a weak retinoid with minimal global HDAC inhibitory activity in standard assays, yet potently inhibits HDACs resident in the PML-RARα complex and induces rapid, caspase-8-dependent cell death selectively in PML-RARα-expressing cells [1][2].

Why Generic HDAC Inhibitors Cannot Substitute for MC2392 in APL Research


Broad-spectrum HDAC inhibitors such as SAHA (Vorinostat) and class I-selective agents like MS-275 indiscriminately inhibit HDAC-containing complexes throughout the cell, leading to genome-wide histone hyperacetylation and off-target transcriptional effects that limit their therapeutic window in APL [1]. Pharmacologic doses of ATRA alone induce PML-RARα degradation and differentiation but are associated with side effects and frequent recurrence due to pleiotropic RAR activation across multiple cell types [1]. MC2392 circumvents both limitations through its context-selective design: the compound displays essentially no global HDAC inhibitory activity in conventional in vitro or in vivo assays, yet achieves targeted HDAC inhibition specifically within the PML-RARα repressive complex, the oncogenic driver in APL [1]. This mechanism-based selectivity—absence of global HDAC inhibition combined with retained context-dependent HDAC targeting—cannot be replicated by simple co-administration of ATRA and MS-275 or by any single-agent HDAC inhibitor [1][2].

MC2392 Quantified Differentiation: Comparative Evidence Against ATRA, MS-275, and SAHA


Global Histone Acetylation: MC2392 Shows Negligible HDACi Activity Versus MS-275 and SAHA

In U937 leukemia cells treated for 24 hours at 5 μmol/L under identical conditions, MC2392 did not induce a net increase in global histone acetylation, in stark contrast to its parent compound MS-275 (a class I HDAC inhibitor) and the pan-HDAC inhibitor SAHA (Vorinostat), both of which produced clear histone hyperacetylation [1]. Furthermore, MC2392 did not induce p21 protein expression at this concentration, whereas MS-275 did, corroborating the absence of functional HDAC inhibitory output [1]. In vitro enzymatic assays confirmed that MC2392 exerted only minimal, if any, direct inhibitory action on recombinant HDAC1 and HDAC4 [1].

HDAC inhibition histone acetylation cancer epigenetics APL

Retinoid Transcriptional Activity: MC2392 Is a Weak RAR Activator Compared to ATRA

In transiently transfected HeLa cells expressing endogenous RAR and RXR, MC2392 activated the ATRA-responsive RARE3tkluc luciferase reporter only weakly compared with ATRA [1]. Quantitative real-time PCR in NB4 APL cells confirmed a similarly low response to MC2392 for canonical retinoid-modulated genes including HOXA1 and IRF1, as compared with ATRA treatment [1]. Despite this attenuated retinoid transcriptional activity, MC2392 retained the ability to induce rapid degradation of PML-RARα protein in NB4 cells, comparable to ATRA [1].

retinoid signaling RARα activation luciferase reporter APL differentiation

Context-Selective HDAC Inhibition: MC2392 Targets the PML-RARα Complex Similarly to SAHA

When PML-RARα was immunoprecipitated from HeLa cells after transient transfection and assayed for associated HDAC activity, MC2392 (5 μmol/L) inhibited the HDAC(s) resident in the PML-RARα repressive complex with efficacy similar to SAHA (5 μmol/L) [1]. This context-dependent HDAC inhibition stands in marked contrast to the absence of global HDAC inhibitory activity observed for MC2392 in the same study (see Evidence Item 1 above). Genome-wide ChIP-seq analysis using H3K9K14ac antibodies in NB4 cells confirmed that MC2392 induces histone H3 acetylation changes at only a small subset of PML-RARα binding sites, whereas MS-275 produced widespread genome-wide acetylation changes [1][2].

context-dependent HDAC inhibition PML-RARα complex targeted epigenetic therapy APL

Antiparasitic Activity: MC2392 Shows Superior Potency and Reduced Host Cell Toxicity vs. MS-275

In a structurally diverse panel of nine HDAC inhibitors tested against Trypanosoma cruzi (newly transformed schistosomula, NTS), MC2392 (compound 8) displayed an IC50 of 12.77 μM for parasite death induction at 72 hours, whereas MS-275 (compound 9) showed an IC50 greater than 20 μM [1]. Against human retinal pigment epithelial (RPE) cells used as a host toxicity counter-screen, MC2392 exhibited an IC50 greater than 50 μM after 48 hours, indicating a favorable selectivity window [1][2]. MC2392 induced 71.1% NTS death at 20 μM vs. 42.3% for MS-275 at the same concentration [1].

neglected tropical diseases Trypanosoma cruzi HDAC inhibitor antiparasitic

PML-RARα-Selective Cell Death: MC2392 Spares Non-APL Cells Unlike Conventional HDAC Inhibitors

MC2392 induced rapid, massive, caspase-8-dependent cell death in NB4 APL cells accompanied by RIP1 induction and ROS production [1]. Critically, solid tumor lines and leukemic cells that do not express the PML-RARα oncofusion protein were not affected by MC2392 treatment [1]. Expression of PML-RARα was both necessary and sufficient to confer sensitivity to MC2392-induced cell death [1]. This PML-RARα-dependent lethality represents a fundamentally different selectivity paradigm compared to MS-275, which induces apoptosis broadly across multiple cancer cell lines including U937, HL-60, K562, and Jurkat at concentrations as low as 5 μmol/L through global HDAC inhibition [1].

context-selective apoptosis PML-RARα dependency caspase-8 leukemia selectivity

Transcriptomic Selectivity: MC2392 Alters a Distinct Gene Set Compared to ATRA

RNA-seq analysis in NB4 cells revealed that MC2392 alters the expression of a discrete set of stress-responsive and apoptotic genes that is distinct from the transcriptional program induced by ATRA [1][2]. While ATRA primarily drives granulocytic differentiation-associated gene expression changes, MC2392 preferentially upregulates stress-response and cell death pathway genes, consistent with its caspase-8-dependent apoptotic mechanism rather than a differentiation-based mechanism [1]. This transcriptomic divergence confirms that MC2392 does not simply function as a weaker ATRA mimetic but engages distinct downstream signaling pathways.

RNA-seq transcriptional profiling stress-responsive genes apoptotic gene expression

MC2392 Best-Fit Research and Industrial Application Scenarios


APL-Specific Epigenetic Probe for PML-RARα Complex Biology

MC2392 is ideally suited as a chemical probe for dissecting the role of HDACs resident in the PML-RARα repressive complex. Because MC2392 inhibits HDAC activity within the PML-RARα complex similarly to SAHA while showing essentially no global HDAC inhibition [1], researchers can use it to specifically interrogate PML-RARα-associated deacetylase function without confounding genome-wide epigenetic effects. Paired ChIP-seq experiments comparing MC2392 vs. MS-275 treatment in NB4 cells enable mapping of PML-RARα-complex-dependent versus global HDAC target loci [1][2].

Caspase-8-Dependent Apoptosis Studies in PML-RARα-Driven Leukemia Models

For laboratories investigating extrinsic apoptosis pathways in AML, MC2392 provides a selective trigger of caspase-8-dependent cell death that operates exclusively in PML-RARα-expressing cells [1]. Unlike MS-275, which induces broad caspase activation across diverse cancer lines through global HDAC inhibition-driven death receptor upregulation, MC2392 restricts its apoptotic effects to the APL context [1]. This makes it a precise tool for studying RIP1 induction, ROS production, and caspase-8 activation downstream of PML-RARα complex disruption.

Lead Scaffold for Antiparasitic HDAC Inhibitor Development

MC2392 outperforms its parent compound MS-275 in both antiparasitic potency (T. cruzi NTS IC50 of 12.77 μM vs. >20 μM for MS-275) and host cell safety margin (RPE cell IC50 > 50 μM) [1][2]. The retinoic 2′-aminoanilide scaffold represented by MC2392 therefore constitutes a validated starting point for medicinal chemistry optimization toward novel antiparasitic HDAC inhibitors with reduced host toxicity, particularly for Trypanosoma cruzi and Schistosoma mansoni indications [1].

Differentiation-Independent Cell Death Screening in APL Drug Discovery

Because MC2392 induces cell death via a transcriptomic program distinct from ATRA-driven differentiation [1], it is a valuable reference compound for phenotypic screening campaigns aimed at identifying APL-selective cytotoxic agents that do not rely on granulocytic maturation. The RNA-seq signature of MC2392-treated NB4 cells (available via GEO accession GSE50958) serves as a benchmark transcriptomic profile for stress/apoptotic pathway activation in APL, enabling compound library screening with transcriptome-based readouts [1][2].

Quote Request

Request a Quote for MC2392

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.